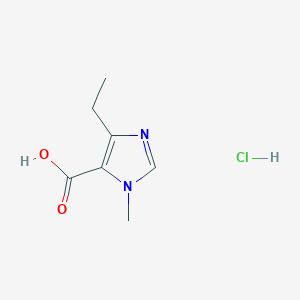![molecular formula C18H18ClNO4 B2785082 [(3-Chlorophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate CAS No. 926127-64-2](/img/structure/B2785082.png)
[(3-Chlorophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3-Chlorophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate, also known as CEC, is a chemical compound that has been widely studied for its potential applications in scientific research. CEC is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 347.83 g/mol.
Mechanism of Action
Target of Action
Similar compounds have been used in suzuki–miyaura cross-coupling reactions , which suggests that this compound might also interact with palladium catalysts in these reactions.
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound might participate in the formation of carbon-carbon bonds . This involves the oxidative addition of the compound to a palladium catalyst, followed by transmetalation with a boron reagent .
Biochemical Pathways
Given its potential use in suzuki–miyaura cross-coupling reactions , it might be involved in the synthesis of complex organic molecules.
Result of Action
As a potential reagent in suzuki–miyaura cross-coupling reactions , it might contribute to the formation of new carbon-carbon bonds, facilitating the synthesis of complex organic molecules.
Action Environment
The success of suzuki–miyaura cross-coupling reactions, in which this compound might be used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Advantages and Limitations for Lab Experiments
[(3-Chlorophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It also has a high affinity for the dopamine transporter, which makes it a useful tool for studying dopamine signaling in the brain. However, there are also some limitations to the use of this compound in lab experiments. It has a relatively short half-life, which can make it difficult to study long-term effects. Additionally, this compound has been shown to have some toxicity in animal studies, which raises concerns about its safety for use in humans.
Future Directions
There are several future directions for research on [(3-Chlorophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate. One area of interest is the potential use of this compound as a therapeutic agent for neurological disorders such as Parkinson's disease and addiction. Another area of research is the development of new compounds that are structurally similar to this compound but have improved pharmacological properties. Additionally, more research is needed to fully understand the mechanism of action of this compound and its impact on dopamine signaling in the brain.
Synthesis Methods
The synthesis of [(3-Chlorophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate involves the reaction of 2-(4-ethoxyphenyl)acetic acid with thionyl chloride to form 2-(4-ethoxyphenyl)acetyl chloride. This compound is then reacted with [(3-chlorophenyl)carbamoyl]methylamine to form this compound. The synthesis of this compound has been reported in several scientific publications, and the purity of the compound can be confirmed using analytical techniques such as HPLC and NMR spectroscopy.
Scientific Research Applications
[(3-Chlorophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have an affinity for the dopamine transporter, which is a protein that regulates the levels of dopamine in the brain. This has led to investigations into the potential use of this compound as a tool for studying dopamine transporters and their role in neurological disorders such as Parkinson's disease and addiction.
properties
IUPAC Name |
[2-(3-chloroanilino)-2-oxoethyl] 2-(4-ethoxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4/c1-2-23-16-8-6-13(7-9-16)10-18(22)24-12-17(21)20-15-5-3-4-14(19)11-15/h3-9,11H,2,10,12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOUTCTWDYGCPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-((4-bromobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2785002.png)





![(1R,2S,6R,7S)-4-Azatricyclo[5.2.1.02,6]dec-8-ene;hydrochloride](/img/structure/B2785011.png)




![3-Methyl-3,9-diazaspiro[5.6]dodecane dihydrochloride](/img/structure/B2785021.png)
